![molecular formula C7H4ClF3O2S2 B1418953 4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride CAS No. 67216-75-5](/img/structure/B1418953.png)
4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride
Descripción general
Descripción
4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H4ClF3O2S2. It is a white to pale yellow solid that is sensitive to moisture. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Mecanismo De Acción
Target of Action
It’s known that sulfonyl chloride compounds often act as electrophiles in organic synthesis . They can react with various nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively .
Mode of Action
4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride is likely to undergo electrophilic aromatic substitution . In this reaction, the sulfonyl chloride group acts as an electrophile, reacting with nucleophilic sites on aromatic compounds . The trifluoromethyl group on the benzene ring may enhance the electrophilicity of the sulfonyl chloride group, facilitating the reaction .
Biochemical Pathways
The compound may be involved in various biochemical pathways depending on its targets. For instance, if it forms sulfonamides with amines, it could potentially interfere with enzymes that bind to these amines, altering their function . .
Pharmacokinetics
The ADME properties of this compound are not well-studied. As a small, lipophilic molecule, it may be well-absorbed and distributed throughout the body. The presence of the sulfonyl chloride group could make it reactive and potentially unstable in vivo, which could affect its bioavailability .
Result of Action
The molecular and cellular effects of this compound would depend on its targets and the biochemical pathways it affects. Given its potential reactivity with amines, alcohols, and thiols, it could potentially modify proteins or other biomolecules, altering their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of nucleophiles could influence the action, efficacy, and stability of this compound. For instance, in a highly nucleophilic environment, the compound might react quickly and lose its efficacy . Similarly, extreme pH or temperature conditions could potentially affect the stability of the compound .
Análisis Bioquímico
Biochemical Properties
4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with nucleophilic amino acid residues such as lysine and cysteine in proteins, leading to the formation of stable sulfonamide bonds. These interactions can alter the activity and function of the target proteins, making this compound a useful tool in studying protein function and enzyme mechanisms .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit certain signaling pathways by modifying key signaling proteins. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It forms sulfonamide bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by modifying transcription factors and other DNA-binding proteins. The trifluoromethyl group enhances the reactivity of the sulfonyl chloride, making it a potent reagent for biochemical studies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions but can degrade upon prolonged exposure to moisture and light. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including sustained inhibition of specific enzymes and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can selectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. This compound’s interactions with enzymes such as sulfonyltransferases and oxidoreductases are crucial for its metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, influencing its localization and activity. The compound’s distribution is also affected by its chemical properties, such as solubility and reactivity .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. It can be directed to specific organelles or compartments within the cell, where it exerts its biochemical effects. The compound’s activity and function are influenced by its localization, making it a valuable tool for studying subcellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride typically involves the reaction of 4-(trifluoromethyl)thiophenol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-(Trifluoromethyl)thiophenol+Chlorosulfonic acid→4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process includes the use of advanced purification techniques such as recrystallization and distillation to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form thiol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Derivatives: Formed from reactions with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Thiol Derivatives: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to introduce the trifluoromethylsulfanyl group into molecules.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Comparación Con Compuestos Similares
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)thiophenol
- Trifluoromethanesulfonyl chloride
Comparison: 4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride is unique due to the presence of both the trifluoromethylsulfanyl and sulfonyl chloride groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. For instance, 4-(Trifluoromethyl)benzenesulfonyl chloride lacks the sulfanyl group, which affects its reactivity and applications.
Propiedades
IUPAC Name |
4-(trifluoromethylsulfanyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2S2/c8-15(12,13)6-3-1-5(2-4-6)14-7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBAPTJSWGIASE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656194 | |
| Record name | 4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67216-75-5 | |
| Record name | 4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


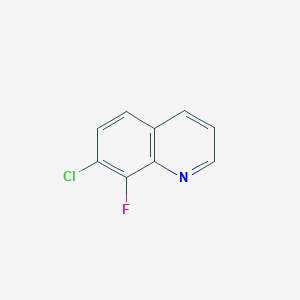
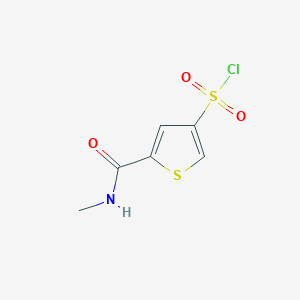
![9-Oxa-2-azaspiro[5.5]undecan-1-one](/img/structure/B1418874.png)
![3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1418875.png)
![1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine](/img/structure/B1418877.png)



![2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1418886.png)
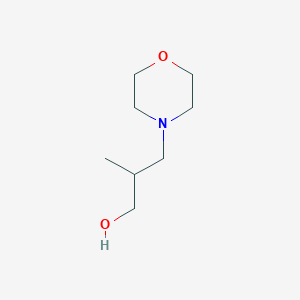
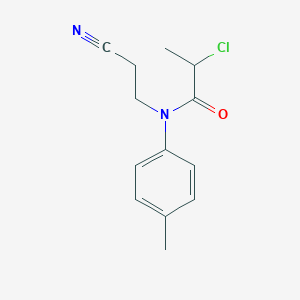
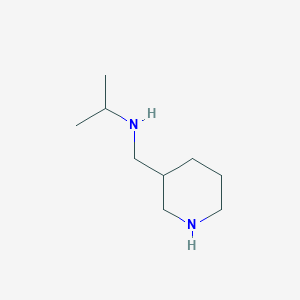
![3-[2-Oxo-2-(piperidin-1-yl)ethoxy]-5-phenylthiophene-2-carboxylic acid](/img/structure/B1418890.png)
![Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B1418891.png)
